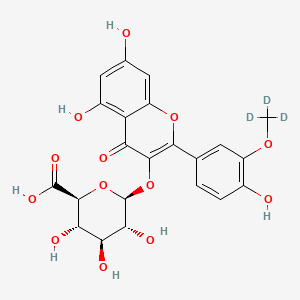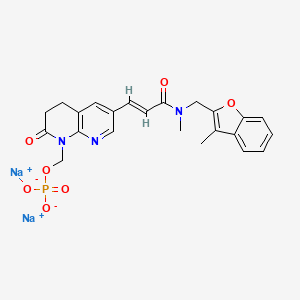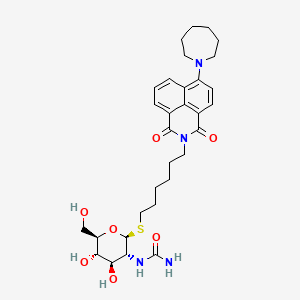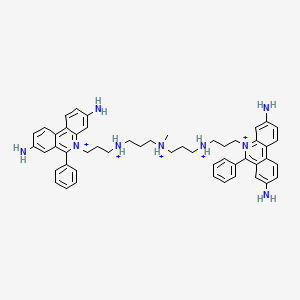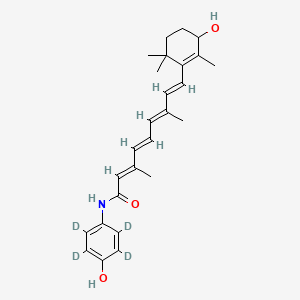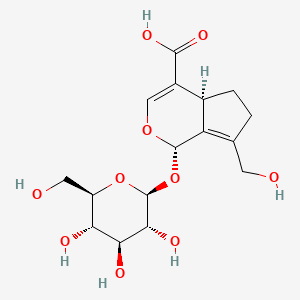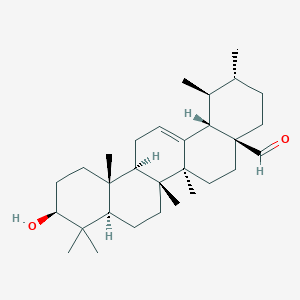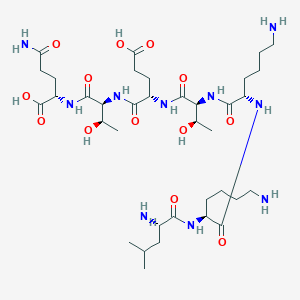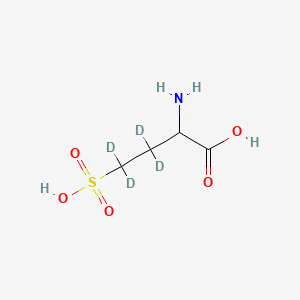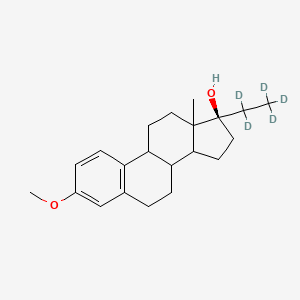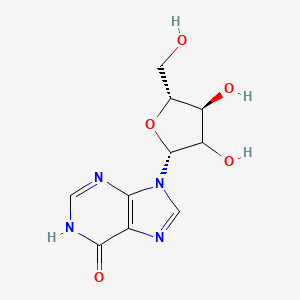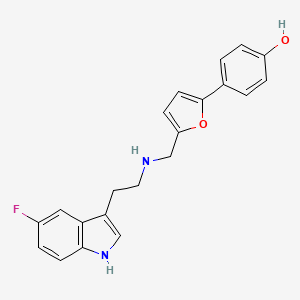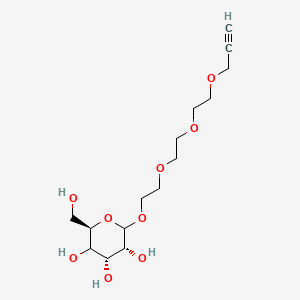
beta-Glc-TEG-Alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-Glc-TEG-Alkyne: is a compound that combines the properties of a carbohydrate with a terminal alkyne group. This unique structure allows it to be used in various biochemical applications, particularly in click chemistry reactions. The compound is often utilized in glycosylation studies, protein modification, labeling, and detection in glycobiology and biotechnology research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-Glc-TEG-Alkyne involves the attachment of a terminal alkyne group to a carbohydrate molecule. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the carbohydrate are protected using suitable protecting groups.
Introduction of the Alkyne Group: The protected carbohydrate is then reacted with an alkyne-containing reagent under specific conditions to introduce the alkyne group.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in specialized facilities equipped to handle large-scale chemical synthesis.
化学反応の分析
Types of Reactions:
Click Chemistry Reactions: beta-Glc-TEG-Alkyne is primarily used in click chemistry reactions, where it reacts with azide-containing compounds to form stable triazole linkages
Substitution Reactions: The alkyne group can undergo substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Nucleophiles: Used in substitution reactions to replace the alkyne group with other functional groups.
Major Products:
Triazole Derivatives: Formed from click chemistry reactions.
Substituted Carbohydrates: Formed from substitution reactions.
科学的研究の応用
Chemistry:
Glycosylation Studies: Used to study the glycosylation of proteins and other biomolecules.
Protein Modification: Utilized in the modification of proteins for various biochemical applications.
Biology:
Labeling and Detection: Used in labeling and detection of biomolecules in glycobiology research.
Medicine:
Disease Research: Employed in the research of diseases such as cancer and diabetes.
Industry:
作用機序
Mechanism: beta-Glc-TEG-Alkyne exerts its effects through its terminal alkyne group, which allows it to participate in click chemistry reactions. The alkyne group reacts with azide-containing compounds to form stable triazole linkages, facilitating the labeling and modification of biomolecules .
Molecular Targets and Pathways:
Azide-Containing Compounds: The primary molecular targets for this compound in click chemistry reactions.
Triazole Formation Pathway: The pathway involved in the formation of triazole linkages during click chemistry reactions.
類似化合物との比較
beta-GlcNAc-TEG-Alkyne: Similar in structure but contains an N-acetylglucosamine moiety instead of a glucose moiety.
Other Alkyne-Containing Carbohydrates: Compounds with similar alkyne groups but different carbohydrate backbones.
Uniqueness: beta-Glc-TEG-Alkyne is unique due to its combination of a carbohydrate backbone with a terminal alkyne group, allowing it to participate in click chemistry reactions and be used in a wide range of biochemical applications .
特性
分子式 |
C15H26O9 |
|---|---|
分子量 |
350.36 g/mol |
IUPAC名 |
(2R,4R,5R)-2-(hydroxymethyl)-6-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H26O9/c1-2-3-20-4-5-21-6-7-22-8-9-23-15-14(19)13(18)12(17)11(10-16)24-15/h1,11-19H,3-10H2/t11-,12?,13-,14-,15?/m1/s1 |
InChIキー |
IXCVCNLRVJBMIS-HNBOJAAESA-N |
異性体SMILES |
C#CCOCCOCCOCCOC1[C@@H]([C@@H](C([C@H](O1)CO)O)O)O |
正規SMILES |
C#CCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



